molecular formula C12H16ClN5 B13477603 4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride

4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride

Cat. No.: B13477603
M. Wt: 265.74 g/mol
InChI Key: DWUNLNZDBPITER-UHFFFAOYSA-N
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Description

4-Phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride is a piperidine derivative featuring a phenyl group and a tetrazole ring at the 4-position of the piperidine scaffold. The tetrazole moiety (pKa ~4–5) acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in pharmaceutical applications . The hydrochloride salt improves aqueous solubility, a critical factor for drug formulation.

Properties

Molecular Formula

C12H16ClN5

Molecular Weight

265.74 g/mol

IUPAC Name

4-phenyl-4-(2H-tetrazol-5-yl)piperidine;hydrochloride

InChI

InChI=1S/C12H15N5.ClH/c1-2-4-10(5-3-1)12(6-8-13-9-7-12)11-14-16-17-15-11;/h1-5,13H,6-9H2,(H,14,15,16,17);1H

InChI Key

DWUNLNZDBPITER-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2)C3=NNN=N3.Cl

Origin of Product

United States

Preparation Methods

Procedure Overview:

  • Starting Material: Aromatic nitriles (e.g., phenyl nitrile derivatives)
  • Reagents: Sodium azide or other azide sources
  • Conditions: Reflux in solvents such as DMF or ethanol at elevated temperatures (~100-120°C)
  • Catalysts: Sometimes, phase transfer catalysts like tetra-n-butylammonium bromide (TBAB) are employed to enhance reaction rates and yields

Reaction Scheme:

Aromatic nitrile + NaN₃ → Tetrazole derivative (via cycloaddition)

Application to Piperidine Derivatives:

The tetrazole ring formed is then linked to the piperidine nucleus through nucleophilic substitution or alkylation, often facilitated by halogenated intermediates.

Research Findings:

  • The synthesis of 1-(2-(5-(3-Nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine demonstrates this approach, with yields around 53-54% and characterized by NMR and IR spectroscopy (see section 2.3.3 and 2.3.4).

N-Alkylation of Piperidine with Tetrazole Derivatives

This method involves the nucleophilic substitution of a halogenated piperidine derivative with pre-formed tetrazole compounds.

Procedure Overview:

  • Starting Material: 1-(2-chloroethyl)piperidine hydrochloride
  • Reagents: Tetrazole derivatives with nucleophilic nitrogen
  • Conditions: Reflux in polar aprotic solvents such as DMF or ethanol, often with phase transfer catalysts like TBAB

Reaction Pathway:

(Chloroethyl)piperidine + Tetrazole derivative → 4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine

Research Findings:

  • The synthesis of disubstituted tetrazole derivatives P1, P2, P1′, P2′ illustrates this approach, with yields exceeding 70% (see section 2.3.4–2.3.6).

Multistep Synthesis via Cyclization and Functionalization

A more complex route involves initial formation of a substituted piperidine, followed by tetrazole ring formation through cycloaddition or nucleophilic addition.

Procedure Overview:

  • Step 1: Synthesis of substituted piperidine via cyclization of appropriate precursors
  • Step 2: Introduction of nitrile or azide groups
  • Step 3: Cycloaddition to form tetrazole ring
  • Step 4: Functional group modifications to introduce phenyl groups or other substituents

Research Findings:

  • Several derivatives, such as 4-(5-(4-(1-acetyl-3-(coumarin-3-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl) , are synthesized via this route, with detailed physical and spectral characterization provided.

Key Data Tables and Discovery Highlights

Method Starting Materials Reagents Conditions Yield References
Cycloaddition of nitriles Aromatic nitriles Sodium azide Reflux (~100-120°C) ~50-55%
N-Alkylation of piperidine 1-(2-chloroethyl)piperidine Tetrazole derivatives Reflux in DMF/ethanol >70%
Multistep functionalization Various piperidine derivatives Halogenated compounds, azides Reflux, cyclization Variable ,

Research Discoveries and Innovations

  • Enhanced Yields and Selectivity: Use of phase transfer catalysts such as TBAB significantly improves yields and reaction rates in tetrazole synthesis.
  • Structural Diversification: Introduction of nitro, acetyl, and phenyl groups on the tetrazole ring allows for tailored pharmacological properties, as demonstrated in recent studies.
  • Green Chemistry Approaches: Some recent methods employ microwave irradiation and solvent-free conditions to reduce reaction times and environmental impact.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The secondary amine in the piperidine ring undergoes alkylation or acylation under standard conditions. For example:

  • Methyl acrylate alkylation in methanol at 20–80°C yields derivatives with extended carbon chains .

  • Propionyl chloride acylation in dichloromethane with trimethyl orthoacetate as a catalyst produces amide derivatives .

Table 1: Alkylation/Acylation Conditions and Products

Reaction TypeReagent/CatalystConditionsProductYieldReference
AlkylationMethyl acrylate20–80°C, MeOH1-(3-methoxy-3-oxopropyl) derivative70–90%
AcylationPropionyl chloride, trimethyl orthoacetateReflux, CH₂Cl₂N-propionyl amide73–85%

Oxidative Degradation

The tetrazole moiety undergoes oxidation with hydrogen peroxide (H₂O₂), forming sulfoxide (m/z = 318) and sulfone (m/z = 334) derivatives. This reaction proceeds via radical intermediates and is pH-dependent .

Key Observations:

  • 3% H₂O₂ at 25°C for 24 hours achieves partial conversion to sulfoxide.

  • Extended exposure (72 hours) yields sulfone as the major product .

Acid-Base Reactivity

The tetrazole NH group (pKa ~4.5) readily deprotonates in basic media, forming water-soluble salts (e.g., sodium or potassium) . This property facilitates purification and downstream reactions.

Structural Rearrangements

Under thermal stress (>100°C), the compound may undergo ring-opening or tautomerization. For example:

Pharmaceutical Modifications

The phenyl and tetrazole groups enhance binding to opioid receptors, as seen in structurally related fentanyl analogs . Modifications at the piperidine nitrogen (e.g., introducing propionyl groups) improve μ-opioid receptor affinity .

Scientific Research Applications

4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenyl group contributes to hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

4-[5-(Methoxymethyl)-1,2,4-Oxadiazol-3-yl]Piperidine Hydrochloride

  • Structure : Piperidine with a 1,2,4-oxadiazole ring substituted with a methoxymethyl group at the 3-position .
  • Key Differences: Heterocycle: Oxadiazole (less acidic, pKa ~8–10) vs. tetrazole (pKa ~4–5).
  • Applications : Oxadiazoles are used in kinase inhibitors and antimicrobial agents due to their π-deficient nature.

4-(2H-1,2,3,4-Tetrazol-5-yl)Piperidine Hydrochloride

  • Structure : Piperidine substituted with a tetrazole at the 5-position .
  • Key Differences: Positional Isomerism: The tetrazole’s nitrogen arrangement (2H vs. 1H) affects hydrogen-bonding capacity and electronic properties.
  • Commercial Availability : Priced at ¥312–¥3339.2 (100 mg–10 g), indicating moderate synthetic accessibility .

4-(4-Methyl-1H-Pyrazol-3-yl)Piperidine Hydrochloride

  • Structure : Piperidine with a 4-methylpyrazole substituent .
  • Key Differences: Heterocycle: Pyrazole (pKa ~2–3) vs. tetrazole, altering ionization at physiological pH.
  • Applications : Pyrazole derivatives are common in antifungal and anti-inflammatory agents.

Bis[(Diaminomethylidene)Azanium] 5-(1-Oxido-Tetrazol-5-yl)Tetrazol-1-Olate

  • Structure : Bis-tetrazole system with guanidinium counterions .
  • Key Differences: Dual Tetrazole Rings: Enhances hydrogen bonding (N–H⋯O/N interactions) but may reduce solubility due to polarity. Crystal Packing: Forms a 3D network via hydrogen bonds, suggesting higher thermal stability compared to monosubstituted analogs.

Structural and Functional Analysis

Electronic and Steric Effects

  • Tetrazole vs. Oxadiazole/Pyrazole :
    • Tetrazoles offer stronger acidity and hydrogen-bonding capacity, favoring interactions with polar biological targets (e.g., angiotensin receptors).
    • Oxadiazoles and pyrazoles provide tunable hydrophobicity for CNS-targeting drugs .
  • Phenyl Group Impact : Enhances π-π interactions in aromatic binding pockets, a feature absent in analogs like 4-(2H-tetrazol-5-yl)piperidine .

Crystallographic Insights

  • Software Tools: SHELX and Mercury enable comparison of hydrogen-bonding networks and molecular packing. Example: The bis-tetrazole compound forms an 8-membered hydrogen-bonded ring, whereas monosubstituted analogs like the target compound likely exhibit simpler packing motifs .

Pharmacological Potential

  • Tetrazole-Containing Drugs : Losartan (antihypertensive) and cefazolin (antibiotic) highlight tetrazoles’ versatility. The phenyl group in the target compound may align with GPCR-targeted therapies.
  • Pyrazole/Oxadiazole Derivatives : Often used in kinase inhibitors (e.g., imatinib analogs) .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight Heterocycle pKa Solubility (HCl Salt)
Target Compound ~276.7 Tetrazole ~4–5 High
4-[5-(Methoxymethyl)-Oxadiazol-3-yl]Piperidine HCl ~234.7 Oxadiazole ~8–10 Moderate
4-(2H-Tetrazol-5-yl)Piperidine HCl ~187.6 Tetrazole ~4–5 High
4-(4-Methyl-Pyrazol-3-yl)Piperidine HCl ~201.7 Pyrazole ~2–3 Moderate

Biological Activity

4-Phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a phenyl group and a tetrazole moiety. Its molecular formula is C11H13N5HClC_{11}H_{13}N_5\cdot HCl with a molecular weight of approximately 247.71 g/mol. The presence of the tetrazole ring is significant as it contributes to various biological activities, including modulation of neurotransmitter systems and potential anti-inflammatory effects.

1. Neuropharmacological Effects

Research indicates that derivatives of piperidine compounds, including those containing tetrazole groups, exhibit significant interactions with opioid receptors. For instance, studies have shown that similar compounds can act as selective delta-opioid agonists with anxiolytic and antidepressant properties .

Table 1: Affinity for Opioid Receptors

CompoundDelta Opioid Receptor Affinity (Ki)Comments
4-Phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidineNot explicitly reportedPotential anxiolytic effects
4-Phenyl-4-[1H-imidazol-2-yl]-piperidineLow nanomolar rangeAnxiolytic/antidepressant effects

2. Inhibition of Protein Kinases

The tetrazole moiety is known to enhance the inhibitory activity against various protein kinases. Compounds with similar structures have been evaluated for their ability to inhibit c-Met protein kinase, which is implicated in cancer progression. The inhibition of such kinases can lead to reduced tumor growth and metastasis .

Case Study: c-Met Inhibition
In a study involving a series of tetrazole-containing compounds, one derivative demonstrated an IC50 value of 0.005 µM against c-Met, indicating potent inhibitory activity . This suggests that 4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride may also possess similar properties.

3. Antioxidant Activity

Research has shown that tetrazole derivatives exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cellular models. This activity is crucial in preventing cellular damage associated with various diseases.

Table 2: Antioxidant Activity Assessment

CompoundIC50 (µM)Method Used
4-Phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidineNot reportedDPPH Radical Scavenging Assay
Other Tetrazole Derivative<10DPPH Radical Scavenging Assay

The biological activities of 4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride may involve:

  • Opioid Receptor Modulation: Interaction with delta-opioid receptors leading to anxiolytic effects.
  • Kinase Inhibition: Binding to c-Met and other kinases to inhibit their activity.
  • Antioxidant Mechanisms: Scavenging free radicals through the tetrazole ring.

Q & A

Q. How can researchers optimize the synthetic route for 4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride to improve yield and purity?

  • Methodological Answer : Utilize factorial design experiments to systematically evaluate reaction parameters such as temperature, solvent polarity, catalyst loading, and reaction time. For example, a 2^k factorial design (where k = number of variables) can identify critical interactions between parameters . Computational reaction path searches based on quantum chemical calculations (e.g., density functional theory) can predict optimal intermediates and transition states, reducing trial-and-error experimentation . Post-synthesis, employ HPLC with UV detection (λ = 254 nm) and mass spectrometry to verify purity and structural integrity .

Q. What analytical techniques are recommended for characterizing the structural and thermal stability of this compound?

  • Methodological Answer : Combine spectroscopic methods:
  • NMR (¹H, ¹³C, DEPT-135) to confirm substitution patterns on the piperidine and tetrazole rings .
  • FT-IR to identify functional groups (e.g., C-N stretching in tetrazole at ~1350 cm⁻¹) .
  • Thermogravimetric analysis (TGA) to assess decomposition temperatures under inert atmospheres.
  • Differential scanning calorimetry (DSC) to detect phase transitions and melting points (reference: similar piperidine derivatives show mp ranges of 230–234°C ).

Q. How should researchers address solubility challenges in aqueous and organic solvents for biological assays?

  • Methodological Answer : Conduct solubility screens using buffered solutions (pH 1–10) and common solvents (DMSO, ethanol, acetonitrile). For low solubility, consider salt formation (e.g., exchanging HCl for other counterions) or nanoparticle formulations. Dynamic light scattering (DLS) can monitor colloidal stability in aqueous media .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of 4-phenyl-4-(1H-tetrazol-5-yl)piperidine derivatives?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target receptors (e.g., GABA-A or serotonin receptors, common targets for piperidine derivatives). Validate predictions with in vitro assays (e.g., radioligand binding studies). Free energy perturbation (FEP) calculations can quantify binding affinity differences between analogs .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma protein binding, metabolic stability (e.g., liver microsomes), and blood-brain barrier permeability using LC-MS/MS .
  • Dose-response alignment : Ensure in vivo dosing accounts for bioavailability (e.g., calculate effective plasma concentrations from in vitro IC₅₀ values).
  • Isomer-specific analysis : Chiral HPLC (e.g., CHIRALPAK® columns) can isolate enantiomers, as stereochemistry may impact activity .

Q. What experimental designs are suitable for isolating and characterizing reactive intermediates during synthesis?

  • Methodological Answer :
  • Trapping experiments : Add radical scavengers (e.g., TEMPO) or nucleophiles to stabilize transient intermediates.
  • In situ monitoring : Use ReactIR or NMR spectroscopy to track reaction progress in real time .
  • High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm intermediate masses .

Q. How can researchers validate the selectivity of this compound in multi-target pharmacological studies?

  • Methodological Answer : Perform a panel of receptor binding assays (e.g., CEREP Psychoactive Drug Screen) to identify off-target interactions. Use CRISPR-Cas9 gene editing to create knockout cell lines for primary targets, then re-test activity to confirm specificity .

Data Management and Contradiction Analysis

Q. What statistical approaches are recommended for resolving variability in replicate experiments?

  • Methodological Answer : Apply ANOVA with post-hoc Tukey tests to identify outliers. For non-normal data, use non-parametric tests (e.g., Kruskal-Wallis). Bayesian hierarchical modeling can account for batch effects in multi-lab studies .

Q. How should researchers address discrepancies between computational predictions and experimental results?

  • Methodological Answer : Re-optimize computational models using experimental data (e.g., recalibrate force fields or solvation parameters). Cross-validate with alternative software (e.g., Schrödinger vs. Gaussian) and benchmark against structurally similar compounds with known activity .

Safety and Regulatory Compliance

Q. What safety protocols are critical when handling this compound in preclinical studies?

  • Methodological Answer :
    Follow GHS-aligned procedures:
  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for powder handling (risk of inhalation per ).
  • Emergency measures : Immediate skin decontamination with pH-neutral soap; eye rinsing with saline solution for ≥15 minutes .

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